

Unveiling the Structural Nuances of 3-Hydroxypiperidine Complexes: A Crystallographic Comparison

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Compound of Interest

Compound Name: **3-Hydroxypiperidine**

Cat. No.: **B146073**

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For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of molecules is paramount. **3-Hydroxypiperidine**, a key scaffold in many pharmaceuticals, forms complexes with various metals, influencing their biological activity and properties. This guide provides a comparative structural analysis of **3-hydroxypiperidine**-containing complexes determined by X-ray crystallography, offering valuable insights for rational drug design and materials science.

This technical guide delves into the crystallographic data of two distinct complexes incorporating the **3-hydroxypiperidine** motif: a metal-free organic compound, 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one, and a nickel(II) complex, {2-Hydroxo-3-piperidine-1-yl-methyl-N,N'(bis-5-bromobenzylpropylenediamine)nickel(II)perchlorate}. By presenting their key structural parameters in a comparative format, this guide aims to illuminate the conformational flexibility of the piperidine ring and the influence of metal coordination on its geometry.

Comparative Structural Data

The following table summarizes the key crystallographic and selected geometric parameters for the two analyzed complexes. These quantitative data provide a direct comparison of their solid-state structures.

Parameter	3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one[1][2][3][4]	{2-Hydroxo-3-piperidine-1-yl-methyl-N,N'(bis-5-bromobenzylpropylenedimine)nickel(II)perchlorate}
Crystal System	Orthorhombic	Triclinic
Space Group	Pna2 ₁	P-1
Unit Cell Dimensions		
a (Å)	16.1899(13)	10.2560(4)
b (Å)	9.3853(7)	10.8231(4)
c (Å)	10.5975(8)	12.0888(5)
α (°)	90	99.404(1)
β (°)	90	99.780(1)
γ (°)	90	92.252(1)
Volume (Å ³)	1609.9(2)	1301.49(9)
Piperidine Ring Conformation	Chair	Chair
Selected Bond Lengths (Å)	N1–C7: 1.478(4), N1–C13: 1.479(4), C7–C8: 1.534(4), C8–C9: 1.528(4), C9–C10: 1.517(4), C10–C13: 1.535(4)	Data not available in the provided abstract
**Selected Bond Angles (°) **	C13–N1–C7: 111.9(2), N1–C7–C8: 110.1(2), C9–C8–C7: 110.9(2), C10–C9–C8: 111.4(2), C9–C10–C13: 111.1(2), N1–C13–C10: 110.1(2)	Data not available in the provided abstract
Dihedral Angles (°)	Piperidine ring basal plane to C1–C6 aromatic ring: 85.71(11)	Data not available in the provided abstract

Piperidine ring basal plane to
C14–C19 aromatic ring:
77.27(11)

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Experimental Protocols

The determination of crystal structures by X-ray diffraction involves a standardized workflow, from crystal growth to data analysis. Below is a generalized protocol applicable to the analysis of **3-hydroxypiperidine** complexes.

Synthesis and Crystallization

- Synthesis of the Complex: The **3-hydroxypiperidine** ligand or its derivative is reacted with a metal salt (e.g., NiCl_2 , $\text{Cu}(\text{OAc})_2$) in a suitable solvent (e.g., methanol, ethanol). The reaction conditions (temperature, pH, stoichiometry) are optimized to favor the formation of the desired complex.
- Crystallization: High-quality single crystals are grown using techniques such as slow evaporation of the solvent, vapor diffusion, or slow cooling of a saturated solution. The choice of solvent is critical and is often determined empirically. For instance, dissolving the compound in a solvent like methanol and allowing the solvent to evaporate slowly over several days can yield diffraction-quality crystals.

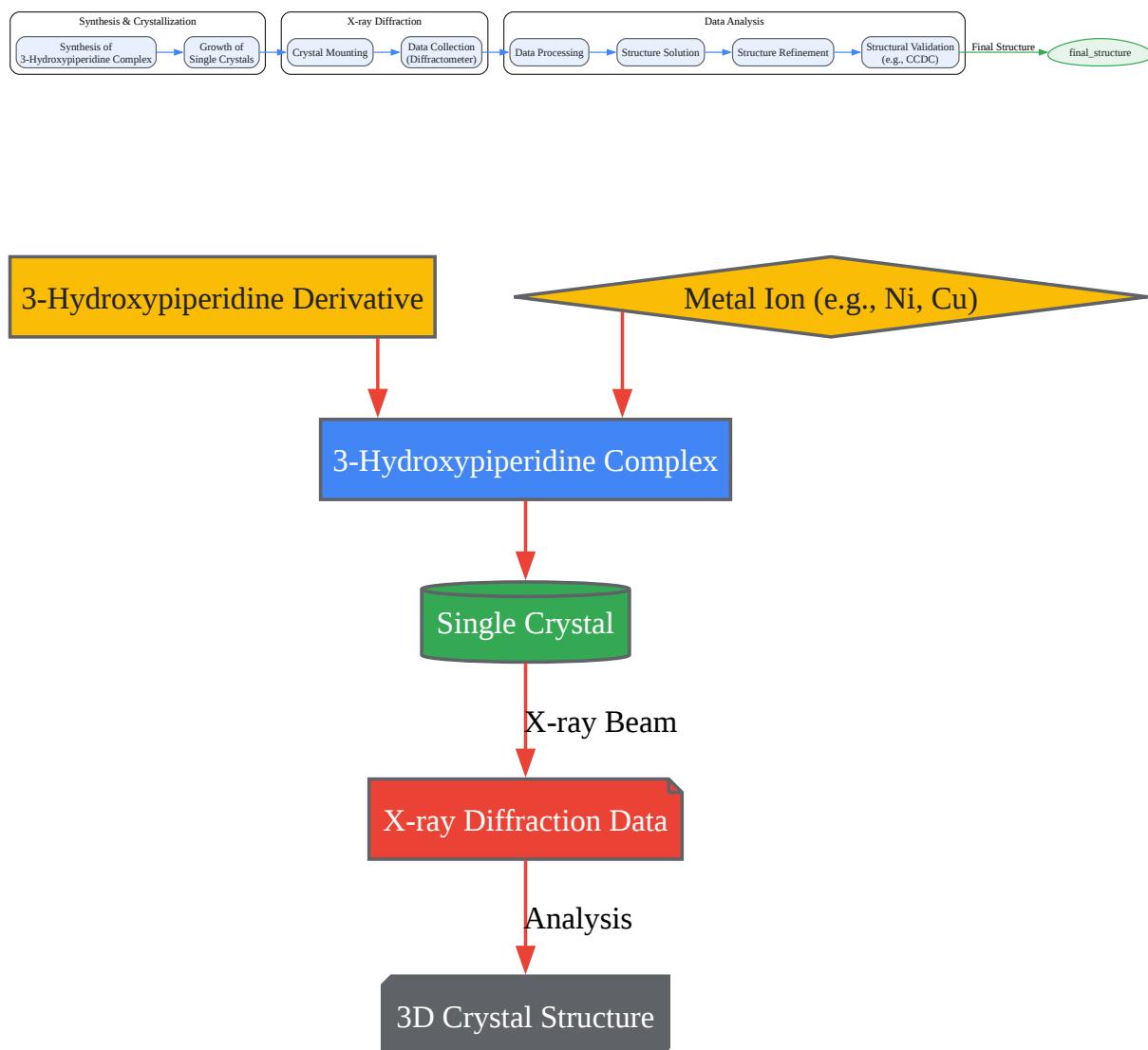
X-ray Data Collection and Structure Refinement

- Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
- Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.
- Data Processing: The raw diffraction data are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.

- Structure Solution and Refinement: The crystal structure is solved using computational methods (e.g., direct methods or Patterson methods) to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.

Visualizing the Workflow

The following diagrams illustrate the general workflow for the structural analysis of **3-hydroxypiperidine** complexes by X-ray crystallography.



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